Zafirlukast-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zafirlukast-d7 (Zaf-d7) is an important research tool used in the study of various biochemical and physiological processes. Zaf-d7 is a synthetic compound that has been designed to mimic the structure and activity of the naturally occurring prostaglandin E2 (PGE2). PGE2 is a lipid-derived hormone that plays an important role in regulating the immune system, inflammation, and other physiological processes. Zaf-d7 has been used in a wide range of laboratory experiments to study the effects of PGE2 on various biochemical and physiological processes.

科学研究应用

药代动力学特征和代谢

Zafirlukast经过广泛的肝代谢,主要通过细胞色素P450(CYP)酶代谢,尤其是CYP2C9和CYP3A4。在各种研究中,已经对zafirlukast的吸收、分布、代谢和排泄特征进行了表征。研究表明CYP2C9酶的遗传多态性在zafirlukast的药代动力学中起着重要作用,根据遗传基因组成的不同,药物代谢和清除存在变化。这对于个性化医学和理解个体对zafirlukast治疗的反应具有重要意义(Lee et al., 2016)。

检测的分析方法

开发用于检测和定量制剂和生物体液中zafirlukast的分析方法对于药物监测、质量控制和药代动力学研究至关重要。诸如毛细管电泳和高效液相色谱(HPLC)等技术已经被优化和验证,用于精确测量zafirlukast浓度(Süslü等,2007; Süslü & Altınöz,2006)。

治疗研究

除了在哮喘管理中的众所周知的应用外,zafirlukast还被探索其在各种其他疾病中的治疗潜力,突显其抗炎和免疫调节作用。研究已经调查了其通过抑制白三烯D4受体减轻哮喘炎症的作用,以及其对肺部一氧化氮合酶表达的影响,为了解白三烯受体拮抗剂在炎症性疾病中的作用机制提供了见解(Y. Bing, 2002)。

电分析测定

最近的进展包括开发用于监测zafirlukast的电分析测定,采用纳米传感器技术。这些创新方法提供了敏感和选择性的检测方法,有助于药代动力学研究和zafirlukast的治疗监测(Mollarasouli et al., 2020)。

作用机制

Target of Action

Zafirlukast-d7, like its parent compound Zafirlukast, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT1 is a receptor for leukotrienes, which are lipid signaling molecules involved in inflammatory responses. In the context of asthma, leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation .

Mode of Action

This compound acts as a leukotriene receptor antagonist (LTRA) . It binds to the CysLT1 receptors, blocking the action of cysteinyl leukotrienes. This blockade reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking the CysLT1 receptors, this compound prevents the downstream effects of leukotrienes, which include bronchoconstriction, mucus secretion, and inflammation . Additionally, Zafirlukast has been found to stimulate mitochondrial biogenesis in human bronchial epithelial cells, potentially enhancing mitochondrial function .

Pharmacokinetics

This compound, similar to Zafirlukast, is extensively metabolized in the liver, primarily by the enzyme CYP2C9 . The absolute bioavailability of Zafirlukast is unknown, but its bioavailability is reduced by approximately 40% when coadministered with food . The drug binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . Zafirlukast is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in airway constriction, mucus secretion, and inflammation . Additionally, it has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells, as evidenced by increased mitochondrial mass and mtDNA/nDNA .

安全和危害

未来方向

属性

IUPAC Name |

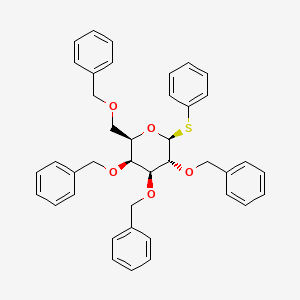

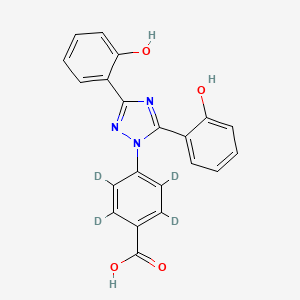

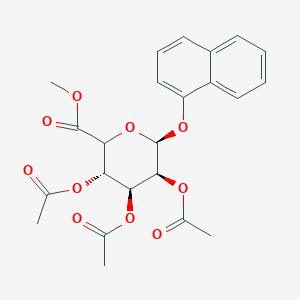

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZWCHGZNKEEK-WRQTXKASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

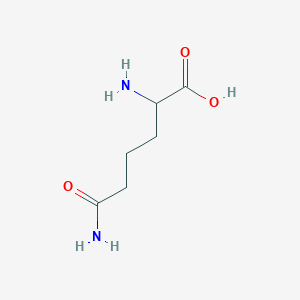

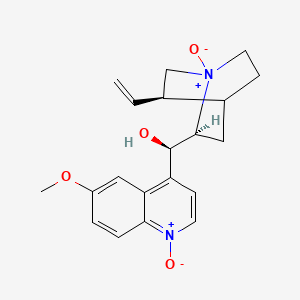

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)